molecular formula C28H40O4 B14126418 3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd

3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd

Cat. No.: B14126418
M. Wt: 440.6 g/mol
InChI Key: YJRGNBRCLOISKD-UHFFFAOYSA-N
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Description

3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd is a chemical compound with the molecular formula C28H40O4 It is known for its unique structure, which includes two ethylhexyl groups attached to a naphthalene core with two aldehyde groups at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized at the 2 and 7 positions.

    Alkylation: The naphthalene core undergoes alkylation with 2-ethylhexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Formylation: The alkylated naphthalene is then subjected to formylation using reagents like Vilsmeier-Haack or Duff reaction conditions to introduce the aldehyde groups at the 2 and 7 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base.

Major Products Formed

    Oxidation: 3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarboxylic acid.

    Reduction: 3,6-Bis(2-ethylhexyl)naphthalene-2,7-dimethanol.

    Substitution: Various substituted naphthalene derivatives depending on the substituent used.

Scientific Research Applications

3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in biological assays and as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd involves its interaction with molecular targets such as enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the compound’s hydrophobic ethylhexyl groups facilitate its interaction with lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,6-Bis(hexyloxy)naphthalene-2,7-dicarbaldehyde: Similar structure but with hexyloxy groups instead of ethylhexyl groups.

    2,6-Naphthalenedicarboxylic acid, bis(2-ethylhexyl) ester: Similar core structure but with ester groups instead of aldehyde groups.

Uniqueness

3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd is unique due to its combination of aldehyde and ethylhexyl groups, which confer distinct chemical reactivity and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H40O4

Molecular Weight

440.6 g/mol

IUPAC Name

3,6-bis(2-ethylhexoxy)naphthalene-2,7-dicarbaldehyde

InChI

InChI=1S/C28H40O4/c1-5-9-11-21(7-3)19-31-27-15-24-16-28(32-20-22(8-4)12-10-6-2)26(18-30)14-23(24)13-25(27)17-29/h13-18,21-22H,5-12,19-20H2,1-4H3

InChI Key

YJRGNBRCLOISKD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC2=CC(=C(C=C2C=C1C=O)C=O)OCC(CC)CCCC

Origin of Product

United States

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